molecular formula C5H6ClN5O B13871981 3-Amino-6-chloropyrazine-2-carbohydrazide

3-Amino-6-chloropyrazine-2-carbohydrazide

Cat. No.: B13871981
M. Wt: 187.59 g/mol
InChI Key: NTNVOTMFLWJGJG-UHFFFAOYSA-N
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Description

3-Amino-6-chloropyrazine-2-carbohydrazide is a heterocyclic compound that contains both amino and chloro functional groups attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloropyrazine-2-carbohydrazide typically involves the reaction of 3-Amino-6-chloropyrazine-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloropyrazine-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form amino derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-6-chloropyrazine-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-6-chloropyrazine-2-carbohydrazide involves its interaction with specific molecular targets within cells. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls by interfering with key enzymes involved in the process. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropyrazine: Similar structure but lacks the carbohydrazide group.

    3-Amino-6-chloropyrazine-2-carboxylic acid: Precursor to the carbohydrazide derivative.

    3-Amino-6-chloropyrazine-2-carbonitrile: Contains a nitrile group instead of a carbohydrazide group.

Uniqueness

3-Amino-6-chloropyrazine-2-carbohydrazide is unique due to the presence of both amino and chloro groups on the pyrazine ring, as well as the carbohydrazide functional group

Properties

Molecular Formula

C5H6ClN5O

Molecular Weight

187.59 g/mol

IUPAC Name

3-amino-6-chloropyrazine-2-carbohydrazide

InChI

InChI=1S/C5H6ClN5O/c6-2-1-9-4(7)3(10-2)5(12)11-8/h1H,8H2,(H2,7,9)(H,11,12)

InChI Key

NTNVOTMFLWJGJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)NN)Cl

Origin of Product

United States

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